N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
Description
N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a pyrazole-sulfonamide derivative featuring a dual-tail structural strategy. Its core structure includes:
- Pyrazole ring: Substituted at position 3 with a methyl group and at position 5 with a sulfamoyl group linked to a 4-methylphenyl moiety.
- Carboxamide tail: Attached at position 4 of the pyrazole, connected to a 3,4-dimethoxyphenyl group.
This compound is hypothesized to exhibit anticancer activity, particularly in colon cancer, due to its structural similarity to apoptosis-inducing pyrazole-sulfonamides described in recent studies .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-12-5-7-14(8-6-12)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-9-10-16(28-3)17(11-15)29-4/h5-11,24H,1-4H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMBUWCLQYHKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to structurally related pyrazole-sulfonamides and carboxamides (Table 1):
Key Observations :
- Substituent Effects: The target compound’s 3,4-dimethoxyphenyl carboxamide tail distinguishes it from analogues with pyridinyl-sulfamoyl (e.g., Compound 11) or halogenated aryl groups (e.g., Compound 13).
- Sulfamoyl vs. Carboxamide : The 4-methylphenyl sulfamoyl group at position 5 may improve solubility relative to pyridinyl-sulfamoyl derivatives, as methyl groups reduce polarity .
Comparison :
- Intermediate Stability : The target’s 3,4-dimethoxyphenyl group may require milder reaction conditions than halogenated analogues (e.g., Compound 13) to avoid demethylation .
- Yield Challenges : Lower yields (~70%) are typical for analogues with bulky substituents (e.g., Compound 12: 71% ), suggesting similar challenges for the target compound.
Spectroscopic and Analytical Data
Critical spectral features are inferred from analogues (Table 3):
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